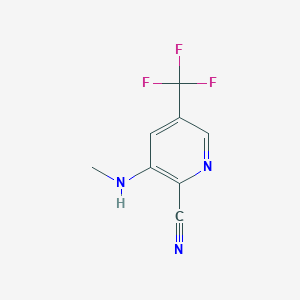

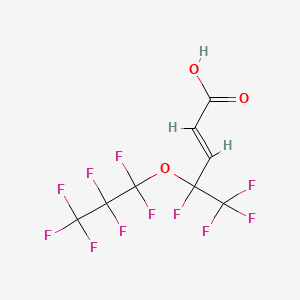

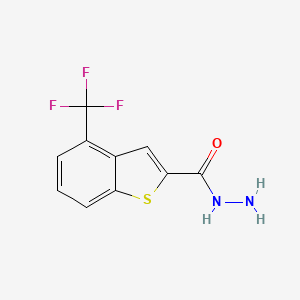

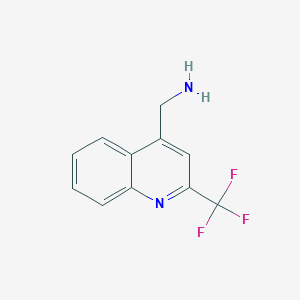

sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

1,2,4-Triazole and its derivatives constitute an important class of organic compounds with diverse agricultural, industrial, and biological activities . They are part of many drugs, vitamins, food, flavorings, plant dyes, adhesives, and herbicides . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms.

Synthesis Analysis

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .Molecular Structure Analysis

1,2,4-Triazole exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The structure of these compounds has been studied using various spectroscopic methods, including ultraviolet spectroscopy, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .Chemical Reactions Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with esters and amines under neutral conditions . The reaction proceeds in toluene under microwave conditions .Applications De Recherche Scientifique

Antiulcer Activity

Compounds related to sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate have demonstrated potential in the treatment of ulcers. The pyrazole and triazole derivatives showcased cytoprotective and antiulcer activities, making them interesting candidates for further research in gastroprotective therapies (Ikeda et al., 1996).

Energetic Materials

The chemical framework of this compound is structurally similar to compounds used in the synthesis of energetic materials. These materials are known for their excellent thermal stability and high detonation properties, essential for applications requiring heat-resistant energetic materials (Li et al., 2016).

Antiviral Potential

Derivatives with a similar structural motif have been synthesized and investigated for their potential in inhibiting the main protease of COVID-19, demonstrating the possibility of these compounds being used in antiviral research (Rashdan et al., 2021).

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety, similar to this compound, have been synthesized and demonstrated notable antimicrobial properties. These compounds offer a promising avenue for developing new antimicrobial agents, which is crucial given the rising antibiotic resistance challenges (Abdel-Wahab et al., 2012).

Orientations Futures

The future directions in the research of triazole and pyrazole derivatives could involve the design and synthesis of novel compounds with potential biological activities. The use of environmentally benign reaction conditions and the exploration of new synthetic methods could also be areas of interest .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

1,2,4-triazole derivatives are known to be involved in a variety of biochemical reactions .

Result of Action

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

sodium;1-methyl-5-(1,2,4-triazol-4-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2.Na/c1-11-6(12-3-8-9-4-12)5(2-10-11)7(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVFPLPJBRJAMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)[O-])N2C=NN=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.